Cas no 1526-83-6 (Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-)

Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- structure
1526-83-6 structure
Product Name:Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
Numero CAS:1526-83-6
MF:C19H22N2S
MW:310.456383228302
CID:193731
PubChem ID:107593
Update Time:2025-04-19

Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
    • Perathiepin
    • 1-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
    • 10-(4-Methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepine
    • BRN 0624620
    • Dibenzo(b,f)thiepin, 10,11-dihydro-10-(4-methylpiperazino)-
    • Perathiepine
    • Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methyl-
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methyl-piperazine
    • 5-23-02-00425 (Beilstein Handbook Reference)
    • CHEMBL4553348
    • SCHEMBL3837897
    • AE-641/00612004
    • UNII-YR8C4WXJ4T
    • SR-01000883698
    • AKOS005065560
    • 1526-83-6
    • Piperazine, 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
    • DTXSID20934555
    • SR-01000883698-1
    • Cesiumtriiodide
    • 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
    • 10-(4-Methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
    • Q7166950
    • YR8C4WXJ4T
    • Inchi: 1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3
    • Chiave InChI: MYFNXITXHNLSJY-UHFFFAOYSA-N
    • Sorrisi: S1C2C=CC=CC=2CC(C2C=CC=CC1=2)N1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 310.15056
  • Massa monoisotopica: 310.15
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 366
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 31.8Ų

Proprietà sperimentali

  • Densità: 1.169
  • Punto di ebollizione: 415.4°Cat760mmHg
  • Punto di infiammabilità: 205°C
  • Indice di rifrazione: 1.633
  • PSA: 6.48
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD